3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide
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Overview
Description
3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is a complex organic compound that features a trifluoromethyl group, a furan ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling with the trifluoromethyl group. Common synthetic routes may involve:
Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiophene Ring: Similar to the furan ring, thiophene can be synthesized through cyclization reactions.
Coupling Reactions: The furan and thiophene rings are then coupled with a trifluoromethyl group using reagents such as trifluoromethyl sulfonamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism by which 3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan and thiophene rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione: A β-diketone with similar trifluoromethyl and furan groups.
2-Thenoyltrifluoroacetone: Contains a thiophene ring and a trifluoromethyl group.
Uniqueness
3,3,3-trifluoro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}propane-1-sulfonamide is unique due to the combination of its trifluoromethyl group, furan ring, and thiophene ring, which confer distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3,3,3-trifluoro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO3S2/c13-12(14,15)3-5-21(17,18)16-7-10-6-9(8-20-10)11-2-1-4-19-11/h1-2,4,6,8,16H,3,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQGACHTAJOWKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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